molecular formula C23H18N2O3S B2643357 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate CAS No. 953221-70-0

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate

Cat. No. B2643357
CAS RN: 953221-70-0
M. Wt: 402.47
InChI Key: PMJPZYRIEVFPFJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate”. Benzothiazole derivatives can undergo various reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, related to the chemical structure , have been studied for their effectiveness as corrosion inhibitors. For instance, certain benzothiazole derivatives demonstrated significant corrosion inhibition efficiencies for steel in acidic solutions. The inhibitors' ability to adsorb onto surfaces via physical and chemical means was highlighted, and their performance was further validated through electrochemical methods and quantum chemical parameters using density functional theory (DFT) (Hu et al., 2016).

Structural Diversity in Chemical Libraries

A ketonic Mannich base derived from 2-acetylthiophene was employed as a starting material to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This highlights the potential of benzothiazole-related compounds in contributing to chemical diversity and the development of novel compounds with potential applications in different scientific domains (Roman, 2013).

Electrochemical and Spectroscopic Properties

The electrochemical and spectroscopic properties of benzothiazole derivatives have been explored. For instance, the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles and investigation of their chemical and spectroscopic characteristics indicate the relevance of such compounds in fields like material science and electrochemical applications (Utinan et al., 1991).

Photophysical and Structural Analysis

The photophysical properties of benzothiazole derivatives have been studied, with particular emphasis on solvent polarity, temperature, and metal ion influences. This research not only contributes to understanding the fundamental properties of these compounds but also potentially paves the way for their application in fields like sensor technology or materials science (Rurack et al., 2000).

Safety and Hazards

The safety and hazards associated with “2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate” are not specified in the sources I found .

properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-25(2)23-24-19-13-12-18(14-20(19)29-23)28-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJPZYRIEVFPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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